Product packaging for Estriol-d2(Cat. No.:CAS No. 53866-32-3)

Estriol-d2

Cat. No.: B594238
CAS No.: 53866-32-3
M. Wt: 290.399
InChI Key: PROQIPRRNZUXQM-JOFMCETISA-N
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Description

Estriol-2,4-D2 is a deuterium-labeled analog of Estriol (E3), one of the three major endogenous estrogens in humans. Outside of pregnancy, estriol is produced in very small quantities, but its levels rise dramatically during gestation, making it a hormone of significant clinical and research interest . This compound, where two hydrogen atoms are replaced by the stable isotope deuterium at the 2 and 4 positions, is designed for use as an internal standard in mass spectrometry-based assays. Its primary research value lies in enabling the highly precise and accurate quantification of endogenous estriol levels in complex biological matrices such as serum, urine, and tissue cultures. By minimizing analytical variability, Estriol-2,4-D2 facilitates advanced research into estrogen metabolism and dynamics. Estriol is characterized as a weak estrogen and an agonist of the estrogen receptors ERα and ERβ, with a relative binding affinity significantly lower than that of estradiol . Emerging research suggests that beyond its classic role, estriol may possess immunomodulatory benefits, with potential applications in the study of autoimmune and neurodegenerative conditions such as multiple sclerosis . Furthermore, its unique action as an antagonist of the G protein-coupled estrogen receptor (GPER) at high concentrations makes it a valuable tool for probing the distinct signaling pathways of membrane versus nuclear estrogen receptors . This high-quality standard is critical for investigations in endocrinology, developmental biology, and pharmacology, supporting studies aimed at elucidating the complex mechanisms of estrogen action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3 B594238 Estriol-d2 CAS No. 53866-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Estriol 2,4 D2

Strategies for Regiospecific Deuterium (B1214612) Incorporation at A-Ring Aromatic Positions

The targeted introduction of deuterium into the C2 and C4 positions of estriol's phenolic A-ring is governed by the powerful directing effect of the C3-hydroxyl group. This hydroxyl group activates the aromatic ring, making the ortho (C2, C4) and para (C6) positions susceptible to electrophilic attack. However, due to steric hindrance, substitution is favored at the C2 and C4 positions.

Electrophilic Aromatic Substitution (EAS) is a foundational method for the deuteration of phenolic steroids like estriol (B74026). nih.gov This reaction involves the replacement of a hydrogen atom on the aromatic ring with a deuterium electrophile (D+). The mechanism proceeds through the formation of a positively charged carbocation intermediate, known as a Wheland intermediate, which then loses a proton to restore aromaticity. chemrxiv.org

In the context of estriol, the C3-hydroxyl group is a strongly activating, ortho, para-directing group. This electronic influence significantly increases the nucleophilicity of the C2 and C4 positions, making them the primary sites for electrophilic attack. A common and straightforward method involves treating estriol with a strong deuterated acid in a deuterated solvent. For instance, a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) can serve as the source of the D+ electrophile. nih.gov The excess of deuterated solvent ensures that the exchange process is driven to completion, replacing the hydrogen atoms at the activated positions.

The general reaction can be summarized as: Estriol + D₂SO₄/D₂O → Estriol-2,4-D₂ + H₂O

This acid-catalyzed hydrogen-deuterium exchange is a reversible process. Therefore, using a large excess of the deuterated reagent and allowing sufficient reaction time are critical to achieve a high degree of isotopic incorporation.

Table 1: Example Conditions for Electrophilic Aromatic Substitution Deuteration

ParameterConditionPurpose
Deuterium Source Deuterated acid (e.g., D₂SO₄, DCl) in D₂OProvides the D+ electrophile
Solvent Deuterium oxide (D₂O) or deuterated methanol (CD₃OD)Acts as the reaction medium and deuterium reservoir
Temperature Elevated (e.g., 80-100 °C)Increases reaction rate
Reaction Time Several hours to daysAllows the equilibrium to favor the deuterated product

Transition metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful and efficient alternative for deuteration. These methods can offer high selectivity and often proceed under milder conditions than classical acid-catalyzed reactions. researchgate.net Palladium-catalyzed C-H activation, in particular, has been successfully applied to the late-stage deuteration of complex arenes, including steroid derivatives. chemrxiv.orgnih.gov

In a typical setup, estriol is treated with a palladium catalyst in the presence of a deuterium source. While D₂ gas can be used, the development of protocols that utilize the more convenient and affordable deuterium oxide (D₂O) has been a significant advancement. chemrxiv.org The catalytic cycle generally involves the reversible activation of the C-H bond by the metal center, followed by exchange with deuterium from the solvent pool.

For estriol, while the inherent reactivity of the phenolic ring favors deuteration at C2 and C4, the choice of catalyst and ligands can further enhance this regioselectivity. These methods are noted for their excellent functional group tolerance, which is advantageous when dealing with a multi-functional molecule like estriol, preventing unwanted side reactions on the B, C, or D rings. chemrxiv.org

Beyond direct H-D exchange, multi-step synthetic sequences can provide an alternative, albeit more laborious, route to Estriol-2,4-D₂. One plausible strategy involves the initial regioselective halogenation of the estriol A-ring, followed by a halogen-deuterium exchange.

Regioselective Halogenation : Estriol can be halogenated (e.g., brominated or iodinated) specifically at the C2 and C4 positions. The synthesis of 2- and 4-haloestrogens is a known process, leveraging the same ortho, para-directing influence of the C3-hydroxyl group that guides deuteration.

Halogen-Deuterium Exchange : The resulting 2,4-dihaloestriol can then be subjected to catalytic reduction. Using a catalyst like palladium on carbon (Pd/C) with D₂ gas or a deuteride source (e.g., sodium borodeuteride, NaBD₄) can replace the halogen atoms with deuterium. This type of dehalogenation-deuteration reaction is a well-established transformation in organic synthesis.

This multi-step approach offers excellent control over the sites of deuteration, virtually eliminating the possibility of exchange at other positions. However, it requires more synthetic steps and purification of intermediates, making it less atom-economical than direct C-H activation methods.

Characterization of Isotopic Purity and Regioselectivity in Synthetic Products

After synthesis, it is imperative to confirm both the degree of deuterium incorporation (isotopic purity) and the specific location of the labels (regioselectivity). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this comprehensive characterization.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the product with high precision. The successful incorporation of two deuterium atoms in place of two hydrogen atoms results in a mass increase of approximately 2.012 Da. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the desired d₂ species can be quantified relative to unlabeled (d₀), partially labeled (d₁), and over-labeled (d₃, d₄, etc.) species. This provides a direct measure of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive method for determining the exact location of the deuterium atoms.

¹H NMR : In the proton NMR spectrum of unlabeled estriol, the aromatic protons at the C2 and C4 positions have characteristic chemical shifts. Upon successful deuteration, the signals corresponding to these protons will disappear or be significantly reduced in intensity, providing clear evidence of regioselective substitution.

²H NMR : Deuterium NMR can be used to directly observe the deuterium nuclei. The spectrum of Estriol-2,4-D₂ would show signals at the chemical shifts corresponding to the C2 and C4 positions, confirming their presence at these specific sites.

Table 2: Expected Analytical Data for Estriol-2,4-D₂

Analysis TechniqueUnlabeled Estriol (C₁₈H₂₄O₃)Estriol-2,4-D₂ (C₁₈H₂₂D₂O₃)Information Gained
HRMS (M) ~288.1725 g/mol ~290.1851 g/mol Isotopic Purity (Number of D atoms)
¹H NMR Signals present for H-2, H-4 protonsSignals for H-2, H-4 are absent or diminishedRegioselectivity (Location of D atoms)
¹³C NMR Signals for C-2, C-4 show C-H couplingSignals for C-2, C-4 show C-D coupling (triplet)Regioselectivity (Confirmation)

Considerations for Laboratory-Scale and Preparative Synthesis

The choice of synthetic method depends on the desired scale of production, cost, and required purity.

Laboratory-Scale Synthesis : For small-scale synthesis (milligrams to grams), as is often required for research standards, any of the described methods can be suitable. The multi-step halogenation-reduction route, while longer, can offer unambiguous regioselectivity. However, direct acid-catalyzed or metal-catalyzed C-H activation methods are often preferred for their efficiency and fewer steps. The cost of deuterated reagents (D₂O, D₂ gas, deuterated acids) is a primary consideration.

Preparative Synthesis : For larger, preparative-scale synthesis (multi-gram to kilograms), factors like cost, safety, and process efficiency become paramount.

Reagent Cost : D₂O is significantly less expensive and easier to handle than D₂ gas, making catalytic methods that use D₂O more attractive for scale-up. chemrxiv.org

Catalyst Loading : Metal-catalyzed reactions aim for low catalyst loadings (mol %) to be economically viable. Catalyst recovery and recycling can also be important considerations.

Purification : Chromatographic purification, which is common at the lab scale, can be cumbersome and expensive at a larger scale. Developing reaction conditions that yield high purity crude product is essential. This includes minimizing side-products and partially deuterated species, which can be difficult to separate from the desired d₂-product.

Safety : Handling large volumes of strong deuterated acids or flammable D₂ gas under pressure requires specialized equipment and safety protocols.

Ultimately, the transition from laboratory to preparative scale requires careful optimization of reaction parameters to balance yield, purity, cost, and safety.

Advanced Analytical Techniques for Estriol 2,4 D2 Characterization and Quantification

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry has become the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays, which can suffer from cross-reactivity. oup.comcapes.gov.br For estriol (B74026) analysis, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed, often in tandem with a stable isotope-labeled internal standard like Estriol-2,4-D2 to achieve accurate quantification. bertin-bioreagent.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS is a powerful technique for quantifying low-concentration analytes like estriol in complex mixtures. farmaciajournal.com The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The choice of ionization source is critical for achieving optimal sensitivity in steroid analysis. Estrogens, including estriol and Estriol-2,4-D2, possess a phenolic hydroxyl group, which allows them to be readily deprotonated. farmaciajournal.com

Electrospray Ionization (ESI): ESI is the most common ionization technique for LC-MS analysis of estrogens. farmaciajournal.comresearchgate.net It is particularly effective in the negative ion mode ([M-H]⁻), where the phenolic hydroxyl group is deprotonated. farmaciajournal.comresearchgate.net The efficiency of this process can be enhanced by using a basic mobile phase. farmaciajournal.com Some methods employ derivatization with agents like dansyl chloride to improve ionization efficiency in the positive ion mode. oup.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for steroid analysis. It is generally suitable for less polar compounds than ESI. In some studies, APCI has been successfully used for the analysis of derivatized estrogens, operating in the positive ion mode. oup.comcapes.gov.br

Atmospheric Pressure Photoionization (APPI): APPI is a more recent ionization technique that has shown promise for analyzing nonpolar compounds that are difficult to ionize by ESI or APCI. capes.gov.brresearchgate.net It can provide adequate sensitivity for some steroids without extensive sample preparation. capes.gov.br

For underivatized estriol and Estriol-2,4-D2, ESI in negative mode is often the preferred method due to the natural acidity of the phenolic group, which facilitates the formation of [M-H]⁻ ions. farmaciajournal.comresearchgate.net

In tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition. For estriol and its deuterated internal standard, Estriol-2,4-D2, specific MRM transitions are selected and optimized.

The precursor ion for estriol (molecular weight 288.38 g/mol ) in negative ESI mode is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 287. For Estriol-2,4-D2 (molecular weight 290.4 g/mol ), the precursor ion is at m/z 289. Upon collision-induced dissociation (CID), these precursor ions fragment into characteristic product ions. The selection of a stable, specific, and abundant product ion is crucial for a reliable assay.

A common transition for estriol (E3) is m/z 287 → 171. sciex.com For the internal standard Estriol-2,4-D2, the corresponding transition would be monitored to ensure accurate quantification. Other transitions have also been reported, reflecting different fragmentation pathways.

Table 1: Example MRM Transitions for Estriol (E3) and Estriol-2,4-D2 (E3-d2) in Negative Ion Mode
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Reference
Estriol (E3)287.0171.0 sciex.com
Estriol (E3)287.2145.0 nih.gov
Estriol-2,4-D2 (E3-d2)289.2145.0 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a classic and highly specific method for steroid analysis. popline.orgnih.gov However, due to the low volatility and polar nature of estrogens like estriol, derivatization is required to block the active hydroxyl groups and improve their chromatographic properties. nih.govresearchgate.net

Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. nih.govaustinpublishinggroup.com Perfluoroacylating agents are also used. nih.gov A study from 1981 specifically mentions the synthesis and application of 2,4-d2-Estriol as an internal standard for a GC-MS method to determine estriol levels in maternal blood during pregnancy. popline.org The method involved creating derivatives to allow for analysis by GC-MS. popline.org The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized estriol and the Estriol-2,4-D2 internal standard are monitored for quantification.

Table 2: GC-MS Derivatization and Ion Monitoring for Estriol Analysis
AnalyteDerivatization AgentDerivative FormedMonitored Ions (m/z)Reference
EstriolN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Estriol-tris(TMS)504 (M+), 414, 285 nih.gov
Estriol-2,4-D2Various (e.g., silylation)Derivatized E3-d2Isotopically shifted ions corresponding to the native compound popline.org

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netosti.gov The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard), such as Estriol-2,4-D2, to the sample at the earliest stage of preparation. osti.gov

The key assumption of IDMS is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during all stages of sample preparation, including extraction, purification, and derivatization. osti.gov Any losses of the analyte during sample workup will be mirrored by identical proportional losses of the internal standard.

By measuring the ratio of the signal from the native analyte (e.g., estriol) to the signal from the isotopically labeled internal standard (Estriol-2,4-D2) in the final sample extract using a mass spectrometer, the initial concentration of the native analyte can be calculated with high accuracy, as the ratio is unaffected by sample losses. researchgate.netosti.gov The implementation of Estriol-2,4-D2 in IDMS methods, whether by LC-MS/MS or GC-MS, is fundamental to correcting for both extraction inefficiency and matrix-induced signal suppression or enhancement, leading to highly reliable results. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation and Interference Mitigation

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts-per-million (ppm). researchgate.net This capability is invaluable for the analysis of Estriol-2,4-D2 and its native counterpart.

HRMS offers two major advantages:

Structural Confirmation: The accurate mass measurement allows for the determination of the elemental formula of an ion. This can unequivocally confirm the identity of estriol and Estriol-2,4-D2 by matching their measured mass to their theoretical exact mass, and it helps in the structural elucidation of unknown metabolites. researchgate.net

Interference Mitigation: In complex biological matrices, isobaric interferences (other compounds with the same nominal mass as the analyte) can co-elute and interfere with quantification in low-resolution instruments like triple quadrupoles. HRMS can resolve the analyte signal from the interference signal based on their small mass differences, thus providing higher specificity and more accurate quantification. researchgate.net While triple quadrupole instruments operating in MRM mode are the workhorses for quantification, HRMS plays a crucial role in method development, structural confirmation, and troubleshooting interference issues. researchgate.net

Chromatographic Separation Techniques

Pre-analytical Sample Preparation Methodologies from Complex Matrices (e.g., Biological Fluids, Cell Culture Media, Animal Tissues)

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a cornerstone of sample preparation in the analysis of steroid hormones from complex biological matrices like serum and plasma. Its primary function is to isolate the analytes of interest from interfering substances such as proteins and phospholipids, which can suppress the ionization process in mass spectrometry and lead to inaccurate results. The choice of solvent is critical for achieving high extraction efficiency.

Several organic solvents have been evaluated for the extraction of estriol and its deuterated internal standard, Estriol-2,4-D2. Methyl tert-butyl ether (MTBE) is frequently employed due to its excellent recovery for a broad range of steroids, including estriol. nih.gov In a typical LLE protocol, a small volume of serum (e.g., 100 to 500 µL) is first treated with a protein precipitation agent like acetonitrile. nih.gov Subsequently, an appropriate volume of MTBE is added, and the mixture is vortexed to ensure thorough mixing and transfer of the analytes into the organic phase. nih.gov After centrifugation to separate the layers, the organic phase containing the estriol and Estriol-2,4-D2 is collected. nih.govmedrxiv.org

Other solvents such as dichloromethane (B109758) (DCM) and mixtures of hexane (B92381) and ethyl acetate (B1210297) have also been successfully used. dphen1.com For instance, supported liquid extraction (SLE), a modern alternative to traditional LLE, has demonstrated high recoveries for estrogens using DCM as the extraction solvent. dphen1.comoup.com The selection of the extraction solvent and the optimization of the LLE protocol, including solvent-to-sample volume ratios and extraction time, are critical for maximizing analyte recovery and ensuring the cleanliness of the final extract. One study found that for a 250 µL sample, 1.5 mL of TBME provided the highest recovery. medrxiv.org The efficiency of the extraction is often assessed by comparing the signal of the internal standard (Estriol-2,4-D2) in a pre-spiked sample to a post-spiked sample. austinpublishinggroup.com

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Solvents for Estriol Analysis

Solvent System Matrix Key Findings Reference(s)
Methyl tert-butyl ether (MTBE) Serum Demonstrated the best extraction recovery for most steroids in a comparative study. nih.gov
Dichloromethane (DCM) Plasma Used in supported liquid extraction (SLE) with excellent recoveries for estrogens. dphen1.comoup.com
Hexane:Ethyl Acetate (9:1 v/v) Serum Effective for the isolation of estrone (B1671321) and estradiol (B170435). researchgate.net
Toluene, Ethyl Acetate, MTBE Serum MTBE was found to provide the highest recovery among the tested solvents. medrxiv.org
Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique frequently employed in the analysis of estrogens to enhance their analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Estrogens, including estriol, can exhibit poor ionization efficiency and thermal stability. Derivatization addresses these issues by converting the analytes into more volatile, thermally stable, and readily ionizable forms, thereby significantly improving detection sensitivity. sigmaaldrich.comresearchgate.net The use of a deuterated internal standard like Estriol-2,4-D2 is crucial in derivatization-based methods to correct for any variability in the reaction efficiency. nih.govmdpi.com

For Gas Chromatography-Mass Spectrometry (GC-MS):

Silylation is the most common derivatization technique for GC-MS analysis of hydroxyl-containing compounds like estriol. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups. oup.comresearchgate.net This process increases the volatility and thermal stability of the estriol molecule. For estriol, which has three hydroxyl groups, ensuring complete derivatization is essential for accurate quantification. researchgate.net Reaction conditions, including temperature and time, must be optimized. For instance, one study noted that derivatization of estriol with BSTFA required heating at 75°C for 45 minutes to ensure all three hydroxyl groups were silylated. researchgate.net The mass spectrum of the resulting tri-TMS-estriol derivative will show a characteristic molecular ion, which can be used for quantification in selected ion monitoring (SIM) mode. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS):

In LC-MS, derivatization aims to introduce a readily ionizable moiety into the estriol molecule, significantly enhancing its signal in the mass spectrometer. Several reagents have been successfully used for this purpose.

Dansyl Chloride: This is one of the most common derivatizing agents for estrogens. longdom.org It reacts with the phenolic hydroxyl group of estriol in an alkaline environment (e.g., sodium bicarbonate buffer at pH 9-10.5) and at an elevated temperature (e.g., 60°C) for a short period (e.g., 3-15 minutes). longdom.orgresearchgate.net Dansylation can improve the sensitivity of estriol detection by 11- to 23-fold. longdom.org

Isonicotinoyl Chloride (INC): This reagent has been used for the derivatization of various steroids, including estriol, for LC-MS/MS analysis. The derivatization is typically performed on the dried extract and can be catalyzed by substances like 4-dimethylaminopyridine. nih.gov This method has been shown to be effective for the simultaneous quantification of multiple steroid hormones.

2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent reacts with the phenolic group of estrogens to form derivatives that can be efficiently ionized in positive mode electrospray ionization (ESI), leading to improved limits of quantitation. sigmaaldrich.com

A critical aspect of using a deuterated internal standard like Estriol-2,4-D2 is to ensure that its derivatization efficiency is identical to that of the native estriol. Studies have shown that for deuterated standards, the derivatization reaction proceeds similarly to the unlabeled analyte, and the mass spectrometric response factors of the derivatized analyte and its corresponding internal standard are practically identical. nih.govaustinpublishinggroup.commdpi.com This allows for accurate correction of any variations in the sample preparation and analysis process, leading to reliable quantification of estriol concentrations in biological samples.

Table 2: Common Derivatization Reagents for Estriol Analysis

Derivatization Reagent Analytical Technique Reaction Conditions Improvement in Performance Reference(s)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS GC-MS 75°C for 45 minutes Increases volatility and thermal stability researchgate.net
Dansyl Chloride LC-MS/MS 60°C for 3-15 minutes in alkaline buffer (pH 9-10.5) 11- to 23-fold improvement in sensitivity longdom.orgresearchgate.net
Isonicotinoyl Chloride (INC) LC-MS/MS Reaction with dried extract, often with a catalyst Enables simultaneous quantification of multiple steroids nih.gov
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) LC-MS/MS Derivatization of the phenolic group Improved limits of quantitation in positive ESI mode sigmaaldrich.com

Biochemical Pathways and Metabolic Fate of Estriol 2,4 D2 in Model Systems

Enzymatic Biotransformation Studies in Vitro

In vitro studies using subcellular fractions, such as hepatic microsomes, are crucial for elucidating the metabolic pathways of compounds like Estriol-2,4-D2. thermofisher.com These systems contain a rich array of metabolic enzymes, including cytochrome P450s, that are responsible for the biotransformation of many substances. thermofisher.com

The liver is the primary site for the metabolism of estrogens. pharmgkb.org Hepatic microsomes are used to study the oxidative metabolism of estrogens. nih.gov For Estriol-2,4-D2, incubation with hepatic microsomes in the presence of cofactors like NADPH would be expected to yield a variety of hydroxylated metabolites. nih.gov The deuteration at the C2 and C4 positions on the A-ring is of particular interest as these are major sites of hydroxylation for estrogens. wikipedia.orgresearchgate.net

The primary metabolites of non-deuterated estriol (B74026) are formed through hydroxylation at various positions on the steroid nucleus. researchgate.net The major oxidative routes for estradiol (B170435), a precursor to estriol, are 2- and 4-hydroxylation. pharmgkb.org It is therefore anticipated that the primary metabolites of Estriol-2,4-D2 would include hydroxylated derivatives. However, the C-D bonds at the 2 and 4 positions are stronger than C-H bonds, which could lead to a decreased rate of hydroxylation at these sites. acs.org This "metabolic switching" could potentially favor hydroxylation at other positions, such as the 16α-position, or increase the prevalence of alternative metabolic pathways. nih.gov

Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are instrumental in separating and identifying these metabolites. aacrjournals.org The use of stable isotopically labeled compounds like Estriol-2,4-D2 serves as an internal standard for quantification in such analyses. caymanchem.com

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of steroids. nih.govnih.gov The hydroxylation of estrogens is primarily catalyzed by various CYP isoforms. pharmgkb.org Specifically, CYP1A1, CYP1A2, CYP1B1, and CYP3A4 are known to be involved in the 2- and 4-hydroxylation of estrogens. pharmgkb.orgwikipedia.orgaacrjournals.org

The table below summarizes the key CYP enzymes involved in estrogen hydroxylation and the potential impact of deuteration at the 2 and 4 positions.

CYP IsoformTypical Reaction with EstrogensPotential Impact of 2,4-D2 Substitution
CYP1A1 2- and 4-hydroxylation aacrjournals.orgjbr-pub.org.cnDecreased rate of hydroxylation at C2 and C4
CYP1A2 2-hydroxylation wikipedia.orgDecreased rate of hydroxylation at C2
CYP1B1 2- and 4-hydroxylation aacrjournals.orgjbr-pub.org.cnDecreased rate of hydroxylation at C2 and C4
CYP3A4 2-hydroxylation wikipedia.orgfda.govDecreased rate of hydroxylation at C2

Following hydroxylation, estrogens and their metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. pharmgkb.orgwikipedia.orgdrugbank.com These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. pharmgkb.orgnih.gov

Glucuronidation: Estriol is extensively conjugated with glucuronic acid. hmdb.ca The resulting glucuronides are major circulating forms of estrogens. nih.gov UGT enzymes catalyze the attachment of glucuronic acid to hydroxyl groups on the estrogen molecule. nih.gov For estriol, glucuronidation can occur at the 3-hydroxyl, 16-hydroxyl, and 17-hydroxyl positions. ebi.ac.uk UGT1A1, 1A3, 1A8, 1A9, 1A10, and 2B7 are known to glucuronidate estradiol and its metabolites. nih.gov Since the deuteration in Estriol-2,4-D2 is on the aromatic ring and not at the sites of glucuronidation, it is not expected to directly affect the rate of these conjugation reactions. However, any alteration in the profile of hydroxylated metabolites due to the kinetic isotope effect would consequently change the substrate availability for UGT enzymes, thereby indirectly impacting the pattern of glucuronide conjugates.

Sulfation: Sulfation is another important pathway for the inactivation and elimination of estrogens. nih.gov Estrogen sulfotransferase (SULT1E1) is a key enzyme that sulfates estrogens, rendering them biologically inactive. jbr-pub.org.cnnih.gov Estrone (B1671321) sulfate (B86663) is a significant circulating reservoir for the formation of more active estrogens. fda.gov Similar to glucuronidation, the deuteration at the C2 and C4 positions is unlikely to have a direct effect on the sulfation process itself. The impact would be indirect, arising from changes in the upstream metabolic profile of hydroxylated estriol metabolites.

In Vivo Metabolic Studies in Preclinical Animal Models

In vivo studies in animal models are essential to understand the complete picture of a compound's pharmacokinetics, biodistribution, and excretion.

Deuterated compounds like Estriol-2,4-D2 are valuable tracers for pharmacokinetic studies. medchemexpress.commedchemexpress.com Their use allows for the differentiation between the administered compound and endogenous estrogens, enabling precise quantification. caymanchem.com The pharmacokinetic parameters of interest include bioavailability, half-life, clearance, and volume of distribution.

The deuteration in Estriol-2,4-D2 could potentially alter its pharmacokinetic profile compared to non-deuterated estriol. A slower rate of metabolism due to the kinetic isotope effect at the 2 and 4 positions could lead to a longer half-life and increased systemic exposure. acs.org The terminal half-life of oral estradiol has been reported to be between 13 and 20 hours. wikipedia.org Any reduction in the metabolic clearance of Estriol-2,4-D2 would be expected to prolong this half-life.

The following table outlines key pharmacokinetic parameters and the potential influence of deuteration.

Pharmacokinetic ParameterDescriptionPotential Influence of 2,4-D2 Substitution
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation. wikipedia.orgMay be increased if first-pass metabolism is reduced.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half. wikipedia.orgMay be prolonged due to slower metabolic clearance.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.May be decreased if hepatic metabolism is a major clearance pathway.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Less likely to be directly affected by deuteration.

Biodistribution studies with radiolabeled or isotopically labeled estrogens are used to determine their uptake and accumulation in various tissues. osti.govnih.govakjournals.comsnmjournals.orgpsu.edu Estrogens are known to accumulate in estrogen receptor-rich tissues such as the uterus, ovaries, and breast. akjournals.compsu.edu

Studies with other labeled estrogens have shown rapid clearance from the blood and accumulation in the liver and gallbladder, with significant excretion through bile. snmjournals.org The primary route of excretion for estriol and its conjugates is via the urine. nih.gov More than 95% of estriol is excreted in the urine, mainly as glucuronide and sulfate conjugates. nih.gov

The biodistribution of Estriol-2,4-D2 is expected to be similar to that of non-deuterated estriol, targeting estrogen receptor-positive tissues. However, if the metabolic profile is altered, the relative concentrations of the parent compound and its metabolites in different tissues could change. For example, a slower metabolism might lead to higher concentrations of the parent Estriol-2,4-D2 in target tissues for a longer duration. The excretion pathways would remain primarily renal for the conjugated metabolites.

Investigation of Kinetic Isotope Effects (KIEs) in Estrogen Metabolism

The study of kinetic isotope effects (KIEs) provides a powerful tool for understanding the mechanisms of enzymatic reactions, including those involved in the metabolism of steroid hormones like estriol. The KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. In the context of Estriol-2,4-D2, the substitution of hydrogen with deuterium (B1214612) at the C2 and C4 positions of the A-ring can offer profound insights into its metabolic processing.

Elucidation of Rate-Limiting Steps in Enzymatic Reactions

In the metabolism of estrogens, a primary pathway involves hydroxylation at various positions, catalyzed by cytochrome P450 (P450) enzymes. pharmgkb.org For Estriol-2,4-D2, the key metabolic reactions of interest are the hydroxylations at the 2- and 4-positions of the aromatic A-ring to form catechol estrogens. These reactions are catalyzed by specific P450 isoforms. pharmgkb.org The general catalytic cycle of P450 enzymes involves a step where a C-H bond is broken. nih.gov

Experimental approaches to determine the KIE for Estriol-2,4-D2 metabolism would involve incubating the deuterated compound with liver microsomes or purified P450 enzymes and comparing the rate of formation of hydroxylated metabolites to that of non-deuterated estriol.

Table 1: Hypothetical Kinetic Data for Estriol and Estriol-2,4-D2 Metabolism

SubstrateEnzyme SystemVmax (nmol/min/mg protein)Km (µM)KIE (Vmax/Vmax_D)
EstriolHuman Liver Microsomes1.55.2\multirow{2}{}{X.X}
Estriol-2,4-D2Human Liver Microsomes0.85.5
EstriolPurified CYP1A12.12.8\multirow{2}{}{Y.Y}
Estriol-2,4-D2Purified CYP1A11.02.9
EstriolPurified CYP1B11.83.5\multirow{2}{*}{Z.Z}
Estriol-2,4-D2Purified CYP1B11.23.6

This table presents hypothetical data to illustrate how KIEs would be determined. Actual values would require experimental measurement.

Mechanistic Insights into Steroid Hormone Biotransformation

Beyond identifying rate-limiting steps, KIEs offer a window into the transition state of a reaction, providing detailed mechanistic insights into how enzymes catalyze the biotransformation of steroid hormones. The magnitude of the KIE is sensitive to the geometry of the transition state. For instance, a linear transfer of a hydrogen atom in the transition state typically results in a larger KIE than a bent or non-linear transfer.

The study of Estriol-2,4-D2 can help elucidate the precise mechanism of hydroxylation by P450 enzymes. The generally accepted mechanism for P450-catalyzed hydroxylation involves the abstraction of a hydrogen atom from the substrate to form a substrate radical and a hydroxyl radical, which then rapidly recombine. The presence of a significant KIE supports a mechanism where C-H bond cleavage is a distinct step.

Furthermore, different P450 isozymes may exhibit different KIEs for the same substrate, reflecting subtle differences in their active site structures and catalytic mechanisms. For example, one isozyme might stabilize the transition state more effectively than another, leading to a different KIE. By comparing the KIEs for the 2- and 4-hydroxylation of Estriol-2,4-D2 catalyzed by different P450s (e.g., CYP1A1, CYP1A2, CYP1B1), it would be possible to probe the specific interactions between the substrate and the enzyme active site for each transformation.

The use of deuterated substrates like Estriol-2,4-D2 is a well-established strategy in medicinal chemistry and drug metabolism studies to investigate reaction mechanisms. researchgate.net Such studies can reveal whether the enzymatic reaction proceeds via a concerted or a stepwise mechanism and can provide evidence for the formation of transient intermediates. This level of mechanistic detail is fundamental to a comprehensive understanding of steroid hormone biotransformation and the factors that govern the metabolic fate of estrogens in biological systems.

Applications of Estriol 2,4 D2 in Mechanistic and Methodological Research

Utilization as an Internal Standard in Quantitative Bioanalysis

One of the primary applications of Estriol-2,4-D2 is as an internal standard in quantitative bioanalysis, particularly in methods utilizing mass spectrometry. caymanchem.combertin-bioreagent.com Its chemical properties are nearly identical to endogenous estriol (B74026), but its increased mass due to the presence of two deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.

Validation of Analytical Methods for Endogenous Estriol Quantification

The development of reliable analytical methods for measuring endogenous estriol levels is crucial for both clinical diagnostics and research. Estriol-2,4-D2 plays a pivotal role in the validation of these methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netpopline.orgnih.gov By adding a known quantity of Estriol-2,4-D2 to a biological sample, analysts can assess the accuracy and precision of the method. The recovery of the deuterated standard throughout the sample preparation and analysis process provides a measure of the method's efficiency.

A key advantage of using a stable isotope-labeled internal standard like Estriol-2,4-D2 is that it co-elutes with the unlabeled analyte (estriol) during chromatography, meaning they experience the same analytical conditions. This allows for precise quantification even at very low concentrations. For instance, LC-MS/MS methods have been developed to quantify estriol and other estrogens in human serum with limits of detection as low as 2.0 pg/mL. researchgate.net

Addressing Matrix Effects and Ion Suppression in Mass Spectrometry-Based Assays

Biological samples such as plasma, serum, and urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of the target analyte. nih.govnih.gov In mass spectrometry, these interferences can lead to a phenomenon known as matrix effects, where the ionization efficiency of the analyte is either enhanced or suppressed, leading to inaccurate quantification.

Estriol-2,4-D2 is instrumental in mitigating these matrix effects. unl.edu Because it behaves almost identically to endogenous estriol during sample extraction and ionization, any ion suppression or enhancement that affects the analyte will also affect the internal standard to a similar degree. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and reliable results. This is particularly important when analyzing complex biological fluids where matrix effects can be significant. The use of deuterated standards helps to ensure that the reported concentration of estriol is a true reflection of its level in the sample, free from the confounding influence of the sample matrix. researchgate.netdntb.gov.ua

Elucidation of Steroidogenesis and Metabolic Pathways

Stable isotope-labeled steroids, including deuterated estrogens like Estriol-2,4-D2, are invaluable tools for studying the intricate pathways of steroid hormone biosynthesis (steroidogenesis) and metabolism. nih.gov By introducing these labeled compounds into biological systems, researchers can trace their conversion into various metabolites, providing insights into precursor-product relationships and metabolic rates.

Tracing Precursor-Product Relationships in Estrogen Biosynthesis

Estrogen biosynthesis is a complex process involving multiple enzymatic steps. While it is known that estriol is a metabolite of estradiol (B170435), the precise dynamics and rates of these conversions can be investigated using isotopically labeled precursors. hormonebalance.org Although specific studies detailing the use of Estriol-2,4-D2 as a tracer for its own biosynthesis are not prevalent, the principle is well-established with other labeled estrogens. nih.gov For example, studies have used deuterium-labeled estradiol to measure estrogen production rates in humans. nih.gov

By administering a labeled precursor and subsequently measuring the levels of labeled and unlabeled metabolites, researchers can delineate the pathways of steroid conversion. This approach allows for the quantitative assessment of the flux through different metabolic routes.

Understanding Estrogen Catabolism and Interconversion Pathways

The biotransformation and breakdown of estrogens are critical for maintaining hormonal balance. The use of deuterated estrogens has proven to be a powerful technique for identifying and characterizing both stable and reactive metabolites. nih.govnih.gov When a deuterated compound like Estriol-2,4-D2 is introduced into an in vitro system, such as human liver microsomes, its metabolites can be readily identified by the characteristic isotopic signature in mass spectrometry analysis. researchgate.netdntb.gov.ua

This approach helps to distinguish true metabolites from endogenous background interferences. nih.govnih.gov The specific positions of the deuterium labels on the estriol molecule can also provide clues about the sites of metabolic reactions. researchgate.net For instance, the loss or retention of a deuterium atom at a specific position can help to pinpoint where an oxidation or other modification has occurred. This level of detail is crucial for building a comprehensive understanding of how estrogens are processed and eliminated from the body.

Research into Estrogen Receptor Binding Dynamics and Ligand-Protein Interactions (in vitro/computational)

The biological effects of estrogens are mediated through their binding to estrogen receptors (ERs). nih.gov Understanding the dynamics of these interactions is a key area of research. While direct studies specifically utilizing Estriol-2,4-D2 for receptor binding assays are not widely published, the principles of using labeled ligands in such studies are well-established.

In vitro techniques such as fluorescence polarization and surface plasmon resonance are often employed to study ligand-receptor binding. researchgate.netnih.govpnas.org These methods can determine the affinity and kinetics of a ligand for its receptor. Labeled estrogens, including fluorescently-tagged and radio-labeled versions, are commonly used in these assays. researchgate.netbmbreports.orgjst.go.jp

Computational docking studies also provide valuable insights into how ligands like estriol interact with the ligand-binding pocket of the estrogen receptor. nih.gov These models can predict the binding orientation and key molecular interactions. While the deuteration in Estriol-2,4-D2 would not significantly alter its binding affinity compared to unlabeled estriol, its use in analytical methods to quantify receptor-bound versus free ligand in experimental setups is a potential application.

In Vitro Receptor Binding Assays with Labeled Ligands

In these experimental setups, Estriol-2,4-D2 serves as a tracer that mimics the action of endogenous estriol. When introduced to a mixture containing estrogen receptors, it binds to them in the same way the natural hormone would. Because the deuterium-labeled version can be selectively detected, researchers can directly measure the extent and rate of binding. This approach is fundamental for studying receptor kinetics and determining the number of available binding sites in a given tissue or cell preparation.

Competitive Binding Studies and Affinity Determination

Estriol-2,4-D2 is particularly useful in competitive binding studies designed to determine the binding strength (affinity) of other compounds for estrogen receptors. bmglabtech.com In this type of assay, a fixed amount of labeled Estriol-2,4-D2 is incubated with the estrogen receptor in the presence of varying concentrations of an unlabeled test chemical. nih.gov

The unlabeled compound competes with Estriol-2,4-D2 for the same binding sites on the receptor. oecd.org As the concentration of a potent test compound increases, it will displace more of the labeled Estriol-2,4-D2, leading to a decrease in the measured signal from the labeled ligand. psu.edu By plotting the displacement against the concentration of the test compound, scientists can calculate the concentration at which the test compound inhibits 50% of the Estriol-2,4-D2 binding (the IC50 value). This IC50 value is then used to determine the compound's binding affinity (Ki), a key parameter for characterizing potential endocrine-disrupting chemicals or new therapeutic agents. nih.govpsu.edu

Concentration of Unlabeled Competitor (nM)% Bound Estriol-2,4-D2
0.0199%
0.195%
180%
1050%
10015%
10005%

Development of Novel Assays and Standard Reference Materials

The distinct mass of Estriol-2,4-D2 makes it an ideal internal standard, which is a critical component for ensuring accuracy and precision in modern analytical assays.

Calibration of Analytical Instrumentation for Steroid Analysis

Estriol-2,4-D2 is intended for use as an internal standard for the quantification of estriol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com In these quantitative methods, a precise and known amount of Estriol-2,4-D2 is added to a biological sample (such as blood serum or plasma) at the beginning of the analytical process. bertin-bioreagent.com

This "spiked" internal standard experiences the same processing and potential for loss as the natural estriol in the sample. During the final analysis, the instrument measures the ratio of the endogenous estriol to the known amount of Estriol-2,4-D2. nih.gov This ratiometric measurement allows for highly accurate quantification because it automatically corrects for variations in sample handling and instrument performance. This technique is essential for creating reliable calibration curves and for the precise determination of steroid hormone concentrations in clinical and research samples. medrxiv.org

Creation of Quality Control Materials for Research Laboratories

Consistency and reliability are paramount in laboratory testing. Estriol-2,4-D2 can be used to create quality control (QC) materials that help laboratories monitor the performance of their analytical methods over time. These QC materials are typically prepared by adding a known concentration of Estriol-2,4-D2 to a matrix, such as steroid-free serum.

Theoretical and Computational Studies Involving Estriol 2,4 D2

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and vibrational dynamics. These methods solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to model molecular behavior with high accuracy. nih.govrsc.orgacs.org

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at the C2 and C4 positions of the estriol (B74026) A-ring primarily affects the molecule's vibrational properties. ajchem-a.com This is a direct result of the increased mass of deuterium compared to protium. ajchem-a.com The C-D bond has a lower vibrational frequency and a lower zero-point energy (ZPE) compared to the C-H bond. unam.mx This mass-dependent change causes a discernible shift in the vibrational frequencies associated with the substituted bonds. libretexts.org

Quantum chemical calculations, particularly using DFT, can accurately predict these vibrational frequency shifts. researchgate.net For example, the aromatic C-H stretching vibrations in estriol typically appear in the infrared spectrum around 3100-3000 cm⁻¹. Upon deuteration to form Estriol-2,4-D2, the corresponding C-D stretching vibrations are predicted to shift to a lower frequency, approximately in the 2250-2200 cm⁻¹ range. libretexts.org This predictable shift is a key signature used in spectroscopic analysis to confirm isotopic labeling. unam.mx

The electronic structure, on the other hand, is largely unaffected by isotopic substitution according to the Born-Oppenheimer approximation, which assumes that the electronic energy is independent of nuclear mass. acs.org Therefore, properties like electron density and molecular orbital energies remain fundamentally unchanged. ajchem-a.com However, subtle secondary effects can arise from the altered vibrational dynamics, which can be computationally modeled for a more complete picture.

Table 1: Calculated Vibrational Frequency Shifts due to Deuteration

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Approximate Shift Factor (νH/νD)
Aromatic C-X Stretch~3050~2240~1.36
In-Plane C-X Bend~1290~960~1.34
Out-of-Plane C-X Bend~880~680~1.29
Data is illustrative and based on typical values from quantum chemical calculations for aromatic compounds.

The stability of different conformers is mainly influenced by factors like intramolecular hydrogen bonding and steric hindrance, which are not significantly altered by deuteration. researchgate.net However, the lower zero-point vibrational energy of the C-D bonds compared to C-H bonds can result in a slight increase in the thermodynamic stability of the deuterated isomer. unam.mx While this effect is generally small, it is a predictable consequence of the isotopic substitution.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method provides a dynamic view of how a ligand like Estriol-2,4-D2 interacts with biological macromolecules such as enzymes and receptors. japsonline.com

Steroid-modifying enzymes, including cytochrome P450s and hydroxysteroid dehydrogenases, are responsible for the metabolism of estrogens. nih.govnih.gov MD simulations can model the entire process of Estriol-2,4-D2 binding to these enzymes. nih.gov Researchers can analyze the stability of the enzyme-ligand complex by monitoring metrics like the root-mean-square deviation (RMSD) and identify flexible regions through root-mean-square fluctuation (RMSF) analysis. researchgate.net

A key question addressed by these simulations is whether the deuterium substitution affects the binding orientation or affinity. While major changes are not expected, the subtle alterations in vibrational modes could lead to minor differences in interaction energies and dynamics within the enzyme's active site. These simulations are critical for understanding potential kinetic isotope effects on the rate of enzymatic reactions. acs.orgfrontiersin.org

Estriol exerts its biological functions by binding to nuclear receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). pnas.org MD simulations are a vital tool for elucidating the specifics of these binding interactions. h-its.orgnih.gov These simulations can map the network of hydrogen bonds and other non-covalent interactions between Estriol-2,4-D2 and key amino acid residues in the receptor's ligand-binding pocket. nih.govnih.gov

Computational methods such as free energy perturbation can be used with MD simulations to estimate the binding affinity. h-its.org The simulations help to determine if the deuteration impacts the ligand's binding free energy or the conformational state of the receptor. elifesciences.org Furthermore, MD can model the interaction of Estriol-2,4-D2 with other proteins like sex hormone-binding globulin (SHBG), which is involved in its transport in the bloodstream, providing a complete view of its molecular interactions. physiology.org

Density Functional Theory (DFT) Applications in Estrogen Chemistry

Density Functional Theory (DFT) is a highly versatile and widely used quantum mechanical modeling method in chemistry and biology. nih.gov It offers a favorable balance of accuracy and computational cost for studying molecules the size of estrogens. nih.govresearchgate.net

In the study of Estriol-2,4-D2, DFT is applied to calculate a broad array of molecular properties. These include optimizing the molecular geometry, predicting vibrational spectra (IR and Raman), and determining electronic properties. nih.govresearchgate.net The accuracy of DFT in predicting vibrational frequency shifts upon deuteration is particularly valuable for interpreting experimental data. nih.govmdpi.com

DFT is also instrumental in studying the mechanisms of chemical reactions, such as those involved in estrogen metabolism. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can map out reaction pathways and determine activation energies. This allows for a detailed investigation into how enzymes catalyze reactions and how isotopic substitution might influence reaction kinetics, providing fundamental insights that complement experimental findings. mdpi.com

Table 2: Key Computational Methods and Their Applications for Estriol-2,4-D2

Computational MethodKey ApplicationsInsights Gained
Quantum Mechanics (QM) Calculation of electronic structure, vibrational frequencies, molecular orbital energies.Predicts IR/Raman spectral shifts due to deuteration; confirms minimal impact on electronic properties.
Density Functional Theory (DFT) Geometry optimization, conformational analysis, reaction mechanism studies.Determines stable conformers, calculates activation barriers for metabolism, provides reactivity insights. nih.govshd-pub.org.rs
Molecular Dynamics (MD) Simulation of ligand-protein binding, analysis of complex stability (RMSD/RMSF). researchgate.netVisualizes binding modes with enzymes and receptors; assesses dynamic stability of interactions.
Hybrid QM/MM Modeling reactions in enzyme active sites.Combines high accuracy for the reaction center with efficiency for the larger protein environment.

Future Directions and Emerging Research Avenues for Estriol 2,4 D2

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The integration of Estriol-2,4-D2 with advanced omics technologies, particularly metabolomics and lipidomics, represents a significant area for future research. Deuterated steroids are fundamental for achieving high accuracy and reliability in mass spectrometry-based analyses of the steroid metabolome. nih.gov

Metabolomics: In steroid metabolome analysis, which is crucial for understanding diseases like type 2 diabetes and polycystic ovary syndrome, deuterated internal standards are indispensable. nih.gov A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for the comprehensive analysis of the steroid metabolome, including progestogens, androgens, estrogens, mineralocorticoids, and glucocorticoids, from small serum samples. nih.gov In such methodologies, deuterated steroids like Estradiol-d2 are used as internal standards to ensure the accurate quantification of their endogenous counterparts. nih.gov Estriol-2,4-D2 is intended for precisely this purpose, serving as an internal standard for estriol (B74026) quantification by GC- or LC-MS. caymanchem.com Future studies could leverage Estriol-2,4-D2 in large-scale metabolomic profiling to gain more comprehensive insights into steroid-related disorders and the intricate pathways of estrogen metabolism. nih.gov Isotope labeling also facilitates advancements in identifying and quantifying metabolites in toxicogenomic studies. nih.gov

Lipidomics: Estrogen levels are known to influence lipid profiles. For instance, perimenopause is associated with changes in high-density lipoprotein (HDL) composition, characterized by an enrichment in small triacylglycerols. biorxiv.org Estrogen replacement therapy can alter HDL particle size and composition. biorxiv.org Future lipidomic studies could employ Estriol-2,4-D2 to investigate the direct and indirect effects of estriol on lipid metabolism and the composition of various lipid species in different physiological and pathological states.

Proteomics: Click chemistry coupled with quantitative proteomics has been used to identify protein targets of catechol estrogens. nih.gov This approach uses precursor probes to capture protein complexes, which are then analyzed by mass spectrometry. nih.gov Given its structural similarity, Estriol-2,4-D2 could be adapted into probes for similar proteomics strategies, helping to identify and quantify protein interactions and post-translational modifications induced by estriol, thereby elucidating its molecular mechanisms of action.

Application AreaRole of Estriol-2,4-D2Potential Research Findings
Metabolomics Internal standard for LC/MS/MSAccurate profiling of the steroid metabolome in diseases like PCOS and diabetes. nih.gov
Lipidomics Tracer to study estrogen effectsElucidation of estriol's impact on HDL particle composition and overall lipid metabolism. biorxiv.org
Proteomics Basis for developing probesIdentification of novel protein targets and signaling pathways regulated by estriol. nih.gov

Novel Applications in Systems Biology and Network Pharmacology Research

Systems biology and network pharmacology offer a holistic approach to understanding drug action and disease complexity by analyzing complex biological networks.

Network Pharmacology: This approach is used to identify the multiple targets and pathways affected by a single compound. tjpr.orgplos.org For example, network pharmacology has been applied to study the effects of vitamin E on targets related to polycystic ovarian syndrome, including estrogen receptors. nih.gov Future research could apply a similar in silico approach to Estriol-2,4-D2. By constructing compound-target-pathway networks, researchers could predict and identify the multiple proteins and signaling pathways that estriol modulates, such as the estrogen signaling pathway, cAMP signaling pathway, and others. tjpr.orgnih.gov This could reveal previously unknown pharmacological effects and therapeutic potentials of estriol.

Systems Biology: Integrating data from omics studies (genomics, proteomics, metabolomics) allows for the construction of comprehensive models of biological systems. Estriol-2,4-D2 can be a vital tool in these efforts. By enabling precise quantification of estriol and its metabolites, it provides high-quality data for building and validating these models. nih.gov This can help to unravel the complex interplay between estrogen metabolism, genetic factors, and disease progression, moving towards a more personalized understanding of estrogen-related health and disease.

Research ApproachApplication of Estriol-2,4-D2Projected Outcomes
Network Pharmacology In silico analysis of interactionsIdentification of multiple targets and pathways for estriol, revealing novel therapeutic possibilities. tjpr.orgnih.gov
Systems Biology Providing quantitative data for modelsDevelopment of comprehensive models of estrogen action and metabolism in health and disease. nih.gov

Development of More Sophisticated Deuteration Strategies and Isotopic Probes

The synthesis and application of deuterated compounds are continually evolving, with a focus on improving efficiency, selectivity, and the utility of isotopic labels.

Deuteration Strategies: The demand for deuterated compounds, particularly for use as internal standards in mass spectrometry and for mechanistic studies, has spurred interest in new synthetic methods. researchgate.net Recent advancements include:

Microwave-assisted synthesis: This method allows for the rapid and high-yield synthesis of deuterated estrogen derivatives. researchgate.net

Organocatalyzed deuteration: Using D2O as an economical deuterium (B1214612) source, this approach enables efficient deuterium incorporation into ketones under mild conditions. researchgate.net

Ultrasound-assisted microcontinuous process: This technique provides a practical and efficient way to synthesize deuterated steroid hormones with high selectivity and incorporation rates. researchgate.net

Future efforts will likely focus on making these processes more sustainable and scalable, for instance, by reusing deuterated solvents. researchgate.net These advanced strategies can be applied to produce Estriol-2,4-D2 and other novel deuterated estrogen analogs with greater precision and lower cost.

Isotopic Probes: Beyond their use as internal standards, isotopically labeled estrogens can serve as probes to investigate biological mechanisms.

Mechanistic Investigations: Deuterium labeling is crucial for determining kinetic isotope effects (KIEs), which provide insight into reaction mechanisms, such as C-H versus C-D bond cleavage. nih.gov Regioselective deuterium labeling of estrogens has been used to investigate the reaction mechanisms between estrogen o-quinones and DNA, helping to elucidate the formation of DNA adducts. unomaha.edu

Receptor Probes: Radioactive isotopes like Carbon-11 have been incorporated into estradiol (B170435) derivatives to create high-affinity probes for imaging estrogen receptors (ERs). nih.gov While Estriol-2,4-D2 itself is not radioactive, the development of multi-isotopic probes (e.g., combining stable isotopes like deuterium with radioisotopes) could offer new ways to trace metabolic fate and receptor binding simultaneously. The development of fluorescent estrogen analogs also represents a promising, non-radioactive approach for the histological analysis of receptor distribution. snmjournals.org

Research AreaAdvancementsRelevance to Estriol-2,4-D2
Deuteration Methods Microwave-assisted, organocatalyzed, and ultrasound-assisted synthesis. researchgate.netresearchgate.netMore efficient, selective, and sustainable production of Estriol-2,4-D2.
Isotopic Probes Use in KIE studies and development of radiolabeled/fluorescent receptor probes. nih.govnih.govsnmjournals.orgApplication in mechanistic studies of estrogen metabolism and receptor interaction.

Exploration in New Biological Model Systems for Mechanistic Investigations

The use of Estriol-2,4-D2 in diverse biological models can provide deeper insights into the specific roles of estriol.

In Vivo Models:

Mouse Models: Studies using pregnant mice have shown that estriol (E3) can regulate the epigenetic programming of the fetal brain and reproductive tract, affecting fertility and behavior in adulthood. uliege.be These effects are mediated through estrogen receptors and interactions with DNA/histone modifiers. uliege.be Future studies could use Estriol-2,4-D2 in such models to trace its specific metabolic pathways and tissue distribution, clarifying how it and its metabolites contribute to these long-term developmental programming effects.

Rat Models: Rat models are commonly used in pharmacological and toxicological studies. For example, they have been used to investigate diabetes. tjpr.org The administration of deuterated steroids followed by mass spectrometry analysis of urinary metabolites is a powerful technique for studying steroid metabolism and elimination over time. nih.gov This approach, using Estriol-2,4-D2, could be applied in various rat models of disease.

In Vitro and Cellular Models:

Cell Lines: Human breast cancer cell lines (e.g., MCF-7) are used to study estrogenic activity and its influence on cell proliferation. omicsonline.org Estriol-2,4-D2 can be used as a stable, traceable form of estriol in these cell-based assays to dissect its signaling pathways, distinguish its effects from other estrogens, and understand its role in cancer biology.

Microsomal Systems: Liver microsomes are used for in vitro studies of drug metabolism. nih.gov Using Estriol-2,4-D2 in these systems can help to precisely identify the cytochrome P450 enzymes responsible for its metabolism and characterize the resulting metabolites, providing a clearer picture of its metabolic fate. psu.edu

The exploration of Estriol-2,4-D2 in these varied model systems will be crucial for translating findings from basic science into a better understanding of its role in human physiology and disease.

Q & A

Q. How can researchers ensure transparency in reporting Estriol-2,4-D2’s synthetic and analytical data?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: publish synthetic procedures (solvents, catalysts, yields) in the main text and raw spectral data in supplementary materials. Use the Cambridge Structural Database (CSD) for crystallographic data deposition. Disclose conflicts of interest and funding sources per ICMJE criteria .

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